molecular formula C20H14ClN3O3 B4183251 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4183251
M. Wt: 379.8 g/mol
InChI Key: RUPQDEXHBOYAIQ-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromene core, a pyrazole ring, and a chlorobenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone or β-keto ester.

    Coupling of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride.

    Formation of the Final Compound: The final step involves the coupling of the chromene core with the pyrazole ring and the chlorobenzyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a chromene core, pyrazole ring, and chlorobenzyl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-15-7-5-13(6-8-15)11-24-12-16(10-22-24)23-19(25)17-9-14-3-1-2-4-18(14)27-20(17)26/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPQDEXHBOYAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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